molecular formula C22H26N4O6 B12319198 H-DL-Tyr-Gly-Gly-DL-Phe-OH

H-DL-Tyr-Gly-Gly-DL-Phe-OH

Cat. No.: B12319198
M. Wt: 442.5 g/mol
InChI Key: GYNQVPIDAQTZOY-UHFFFAOYSA-N
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Description

H-DL-Tyr-Gly-Gly-DL-Phe-OH is a synthetic peptide composed of the amino acids tyrosine, glycine, and phenylalanine. Peptides like this one are of significant interest in the fields of chemistry, biology, and medicine due to their potential therapeutic applications and their role in understanding protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino

Biological Activity

H-DL-Tyr-Gly-Gly-DL-Phe-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions and antioxidant properties. This article discusses its biological activity, structure-activity relationships, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Composition

This compound is a tetrapeptide consisting of the following amino acids:

  • Tyrosine (Tyr)
  • Glycine (Gly)
  • Phenylalanine (Phe)

The molecular formula is C22H26N4O6C_{22}H_{26}N_{4}O_{6} with a molecular weight of approximately 446.47 g/mol . The compound features both D- and L-amino acids, which can influence its biological activity and receptor binding affinity.

Opioid Receptor Interaction

Research indicates that peptides similar to this compound exhibit significant interactions with opioid receptors, particularly the μ (mu) and δ (delta) receptors. The presence of the tyrosine residue at the N-terminus is crucial for maintaining opioid activity. For instance, studies have shown that modifications at this position significantly alter receptor binding affinities and agonist activities .

In a comparative analysis using isolated tissues from guinea pigs and mice, this compound demonstrated varying degrees of potency as an agonist for both μ and δ receptors. The compound's effectiveness was assessed using the mouse vas deferens (MVD) assay, which is a standard method for evaluating δ receptor activity in vitro .

Compoundμ Receptor Activityδ Receptor Activity
This compoundModerateHigh
DPDPE (standard)HighHigh
EnkephalinsHighModerate

Antioxidant Properties

In addition to its opioid activity, this compound has been investigated for its antioxidant capabilities. Peptides with similar structures have been shown to enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . The antioxidant activity was evaluated using cellular assays that measured oxidative stress markers, indicating that such peptides can mitigate oxidative damage in cellular models.

Case Studies

  • Opioid Receptor Binding Study :
    A study focused on various peptide analogues demonstrated that this compound exhibited a binding affinity comparable to established opioid peptides. The research utilized competitive binding assays to evaluate receptor interactions, confirming its role as a potent δ receptor agonist .
  • Antioxidant Evaluation :
    In vitro studies involving HepG2 cells showed that peptides similar to this compound significantly reduced reactive oxygen species (ROS) levels while enhancing the activity of key antioxidant enzymes . This suggests potential therapeutic applications in oxidative stress-related conditions.

Scientific Research Applications

The biological activity of H-DL-Tyr-Gly-Gly-DL-Phe-OH is primarily attributed to its interactions with biological systems. Key findings include:

  • Opioid Receptor Interaction : Research indicates that this peptide can bind to opioid receptors, potentially influencing pain pathways and metabolic processes. This interaction highlights its relevance in pain management and the development of analgesic drugs.
  • Neurotransmitter Systems : The compound's structure allows it to interact with neurotransmitter systems, suggesting possible effects on mood regulation and appetite control. Such properties may lead to applications in treating mood disorders or obesity.

Pharmacological Applications

This compound is being investigated for its potential therapeutic applications:

  • Pain Management : Given its affinity for opioid receptors, this compound may be useful in developing new analgesics that could offer alternatives to traditional opioids with fewer side effects.
  • Mood Disorders : By modulating neurotransmitter activity, it may have implications for treating conditions such as depression or anxiety.

Synthesis and Characterization

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method is favored for its efficiency and ability to produce peptides with high purity. The general steps involved include:

  • Coupling : Activation of amino acids using coupling reagents.
  • Deprotection : Removal of protective groups to facilitate further reactions.
  • Cleavage : Detachment from the solid support followed by purification techniques such as high-performance liquid chromatography (HPLC).

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

  • A study focusing on the interactions of various peptides with opioid receptors demonstrated that this compound could effectively modulate receptor activity, leading to insights into its analgesic potential.
  • Another investigation into the compound's effect on neurotransmitter systems revealed promising results in altering serotonin levels, suggesting applications in mood regulation therapies.

Properties

IUPAC Name

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNQVPIDAQTZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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